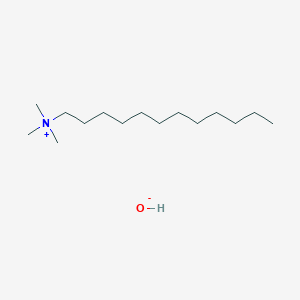
(2E)-2-(hydroxyimino)isocaproic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-(hydroxyimino)isohexanoic acid is a monocarboxylic acid that is 4-methylpentanoic acid in which both methylene hydrogens at positions 2 have been replaced by a hydroxyimino (the E-geoisomer). It is a ketoxime and a monocarboxylic acid. It derives from an isocaproic acid.
科学的研究の応用
Biochemical Analysis : Isocaproic acid has been identified as a product of cholesterol metabolism in bovine corpus luteum. A method using gas chromatography for its detection and quantification has been developed, aiding the study of steroid hormone biosynthesis (Lantos et al., 1964).
Chelating Properties : Research on 2-(Hydroxyimino)propanohydroxamic acid, a derivative of alanine, shows that it is a more powerful chelating agent for Cu2+ and Ni2+ ions than alanine and its other analogues (Dobosz et al., 1998).
Antifungal Activity : 2-Hydroxyisocaproic acid (HICA) has demonstrated broad antifungal activity against Candida and Aspergillus species, suggesting its potential use in topical therapy for multispecies superficial infections (Sakko et al., 2014).
Infrared Spectroscopy : The infrared spectra of 2-(hydroxyimino)propanohydroxamic acid have been recorded, aiding the understanding of its structural properties (Kaczor et al., 2003).
Metabolism in Diseases : The compound has been studied in relation to branched-chain amino acids metabolism, providing insights into certain metabolic diseases (Jakobs et al., 1984).
Synthetic Chemistry : It has been used in synthetic chemistry, for example, in the synthesis of novel indole derivatives (Garbe et al., 2000).
Pharmacological Research : The compound has been involved in pharmacological research, like designing inhibitors against enzymes, demonstrating its potential in drug development (Ganapathy et al., 2014).
特性
製品名 |
(2E)-2-(hydroxyimino)isocaproic acid |
|---|---|
分子式 |
C6H11NO3 |
分子量 |
145.16 g/mol |
IUPAC名 |
(2E)-2-hydroxyimino-4-methylpentanoic acid |
InChI |
InChI=1S/C6H11NO3/c1-4(2)3-5(7-10)6(8)9/h4,10H,3H2,1-2H3,(H,8,9)/b7-5+ |
InChIキー |
BXFMNNVJFIGVDJ-FNORWQNLSA-N |
異性体SMILES |
CC(C)C/C(=N\O)/C(=O)O |
SMILES |
CC(C)CC(=NO)C(=O)O |
正規SMILES |
CC(C)CC(=NO)C(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




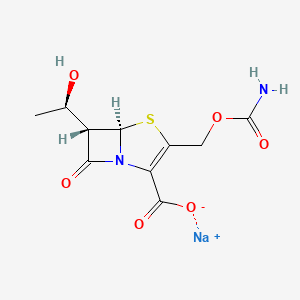
![Potassium;2-[2-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl]indol-1-yl]acetate](/img/structure/B1264585.png)
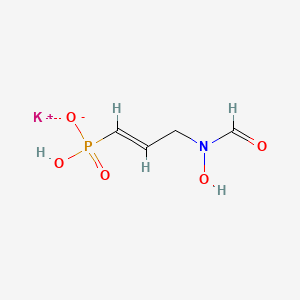
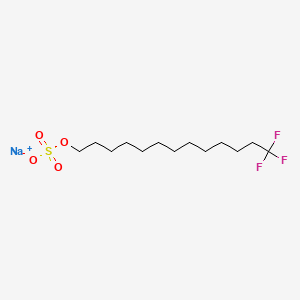

![[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B1264590.png)
![5-[(3R,3'R,4'S,5'R)-4'-[fluoro(dimethyl)silyl]-5'-(2-hydroxyethyl)-3'-methyl-2-oxo-1-prop-2-enyl-5-spiro[indole-3,2'-oxolane]yl]-6-benzo[b][1,4]benzoxazepinone](/img/structure/B1264591.png)
![(2R,3S,5R)-2-[6-[[(1S,2S)-2-hydroxycyclopentyl]amino]-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1264592.png)
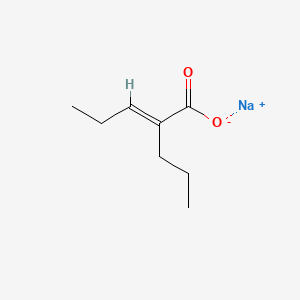

![4-[Methyl-(phenylmethyl)amino]-1-phenylbutane-1,3-diol](/img/structure/B1264598.png)
![(4R)-2-[4-(3-hydroxypropoxy)phenyl]-N-(3-methoxypropyl)-4-(phenylmethyl)-5H-oxazole-4-carboxamide](/img/structure/B1264600.png)
